molecular formula C12H10ClNO2 B2820960 Methyl 4-chloro-2-methylquinoline-8-carboxylate CAS No. 1234818-35-9

Methyl 4-chloro-2-methylquinoline-8-carboxylate

Cat. No.: B2820960
CAS No.: 1234818-35-9
M. Wt: 235.67
InChI Key: XGKKOOISRLHZEN-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-methylquinoline-8-carboxylate (CAS: 1234818-35-9) is a substituted quinoline derivative with the molecular formula C₁₂H₁₀ClNO₂ and a molecular weight of 235.67 g/mol. It features a chlorine atom at position 4, a methyl group at position 2, and a methyl ester at position 8 of the quinoline ring . Key properties include:

  • Storage: Requires an inert atmosphere at 2–8°C.
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
    This compound is primarily used in pharmaceutical and agrochemical research as a synthetic intermediate due to its structural versatility .

Properties

IUPAC Name

methyl 4-chloro-2-methylquinoline-8-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-6-10(13)8-4-3-5-9(11(8)14-7)12(15)16-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKKOOISRLHZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC=C(C2=N1)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-2-methylquinoline-8-carboxylate typically involves the reaction of 4-chloro-2-methylquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at a temperature range of 0-5°C to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chloro group at position 4 undergoes nucleophilic displacement due to the electron-withdrawing effects of the quinoline ring. Reactions typically proceed under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductKey Features
AminationPrimary amines (e.g., p-toluidine), 160°C, neat4-Amino-2-methylquinoline-8-carboxylateForms imino intermediates
HydrolysisNaOH/H₂O, reflux4-Hydroxy-2-methylquinoline-8-carboxylateRequires polar aprotic solvents

Mechanistic Insight : The chloro group's reactivity is enhanced by the electron-deficient quinoline ring, facilitating SNAr (nucleophilic aromatic substitution) with amines or hydroxide ions .

Ester Hydrolysis and Transesterification

The methyl ester at position 8 is susceptible to hydrolysis or alcohol exchange:

Reaction TypeReagents/ConditionsProductNotes
Acidic HydrolysisHCl/H₂O, reflux8-Carboxy-4-chloro-2-methylquinolineYields carboxylic acid
Basic HydrolysisNaOH/EtOH, 80°CSodium 8-carboxylate derivativeCommon for ester cleavage
TransesterificationROH (e.g., ethanol), H₂SO₄ catalystEthyl 4-chloro-2-methylquinoline-8-carboxylateRequires anhydrous conditions

Kinetics : Hydrolysis rates depend on steric hindrance from the methyl group at position 2, with longer reaction times compared to unsubstituted analogs .

Oxidation Reactions

The quinoline nitrogen and methyl/ester groups participate in oxidation:

Reaction TypeReagents/ConditionsProductApplication
N-OxidationH₂O₂/AcOH, 60°CQuinoline N-oxide derivativeEnhances solubility for biological studies
Side-Chain OxidationKMnO₄, acidic conditions8-Carboxy-4-chloro-2-methylquinolineConcomitant ester hydrolysis

Selectivity : N-Oxidation preferentially occurs over ring oxidation due to the electron-rich nitrogen.

Reduction Reactions

Targeted reduction of functional groups:

Reaction TypeReagents/ConditionsProductOutcome
Ester ReductionLiAlH₄, THF, 0°C → RT8-Hydroxymethyl-4-chloro-2-methylquinolineYields primary alcohol
Ring HydrogenationH₂, Pd/C, EtOHPartially saturated tetrahydroquinolineAlters aromaticity

Challenges : Over-reduction of the quinoline ring is minimized using mild hydrogenation conditions .

Electrophilic Aromatic Substitution

The quinoline ring directs electrophiles to specific positions:

Reaction TypeReagents/ConditionsProductRegioselectivity
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-4-chloro-2-methylquinoline-8-carboxylatePara to nitrogen
SulfonationH₂SO₄, SO₃, 50°C5-Sulfo derivativeEnhanced water solubility

Directing Effects : The electron-withdrawing carboxylate and chloro groups deactivate the ring, favoring nitration at position 5.

Metal Complexation

The nitrogen and carboxylate groups enable chelation:

Metal IonConditionsComplex StructureApplication
Cu²⁺Aqueous buffer, pH 7.4Octahedral coordinationCatalytic or antimicrobial studies
Zn²⁺Ethanol, RTTetrahedral complexFluorescent probes

Stability : Complexes with transition metals exhibit enhanced stability in polar solvents .

Cross-Coupling Reactions

The chloro group participates in metal-catalyzed couplings:

Reaction TypeCatalysts/ConditionsProductYield
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF, 100°C4-Aryl-2-methylquinoline-8-carboxylate60–75%
Buchwald-HartwigPd₂(dba)₃, Xantphos, toluene4-Amino derivatives50–65%

Optimization : Higher yields achieved using bulky phosphine ligands to prevent catalyst poisoning .

Scientific Research Applications

Biological Properties

Methyl 4-chloro-2-methylquinoline-8-carboxylate has been studied for its significant biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting the growth of certain cancer cell lines, making it a candidate for further development in cancer therapeutics.
  • Antibacterial and Antifungal Effects : Research indicates that this compound exhibits activity against various bacterial and fungal strains, suggesting potential uses in developing new antimicrobial agents.
  • Anti-inflammatory and Antioxidant Properties : Studies have highlighted its capability to reduce inflammation and scavenge free radicals, which may be beneficial in treating inflammatory diseases and oxidative stress-related conditions.

This compound serves multiple roles in scientific experiments:

  • Reference Standard : Utilized as a reference standard in HPLC, GC, and LC-MS analyses.
  • Synthesis Intermediate : Acts as a precursor for synthesizing various pharmaceutical compounds, particularly those targeting infectious diseases.
  • Biological Assays : Employed in assays to evaluate its biological activities, contributing to drug discovery efforts.

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of this compound on human cancer cell lines, researchers observed a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction, highlighting its potential as a lead compound for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. Results indicated significant inhibition zones compared to control groups, suggesting that this compound could be developed into a novel antibiotic agent.

Limitations and Future Directions

Despite its promising applications, this compound faces certain limitations:

  • Solubility Issues : The compound's limited solubility in water restricts its use in aqueous-based experiments.

Future research directions include:

  • Exploration as an Antiviral Agent : Investigating its efficacy against viral infections.
  • Material Science Applications : Evaluating its potential use in developing new materials or coatings.
  • Environmental Science Potential : Assessing its role in environmental applications such as pollutant degradation or biosensing technologies.

Mechanism of Action

The mechanism by which Methyl 4-chloro-2-methylquinoline-8-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent positions and functional groups significantly influence physicochemical properties and applications. Below is a comparative analysis:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes
Methyl 4-chloro-2-methylquinoline-8-carboxylate 1234818-35-9 C₁₂H₁₀ClNO₂ 235.67 Cl (C4), CH₃ (C2), COOCH₃ (C8) Pharmaceutical intermediate; requires inert storage .
Methyl 4-chloro-7-methoxyquinoline-6-carboxylate 905807-66-1 C₁₂H₁₀ClNO₃ 251.67 Cl (C4), OCH₃ (C7), COOCH₃ (C6) Higher polarity due to methoxy group; potential solubility advantages .
Ethyl 4-chloro-8-methoxy-3-methylquinoline-2-carboxylate 1803592-06-4 C₁₄H₁₃ClNO₃ 278.72 Cl (C4), OCH₃ (C8), CH₃ (C3), COOCH₂CH₃ (C2) Extended ester chain may improve bioavailability; used in R&D settings .
8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid 401604-07-7 C₁₇H₁₂ClNO₂ 297.73 Cl (C8), 4-methylphenyl (C2), COOH (C4) Carboxylic acid group enhances hydrogen bonding; used in drug discovery .
7-Chloro-8-methyl-2-(5-methyl-2-furyl)quinoline-4-carboxylic acid 725687-87-6 C₁₇H₁₃ClNO₃ 314.75 Cl (C7), CH₃ (C8), 5-methylfuryl (C2), COOH Furyl moiety may confer antimicrobial activity; experimental applications .

Biological Activity

Methyl 4-chloro-2-methylquinoline-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and case studies.

This compound is a quinoline derivative that serves as an intermediate in the synthesis of more complex quinoline compounds. Its unique structure allows it to engage in various chemical reactions, which can enhance its biological properties. The compound can undergo oxidation, reduction, and nucleophilic substitution reactions, leading to the formation of various derivatives with potential therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. It has been tested against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest its effectiveness against resistant strains.

Table 1: Antimicrobial Activity Data

Bacterial StrainMIC (µM)Reference
Staphylococcus aureus40
Escherichia coli70
MRSA44
Pseudomonas aeruginosa200

The above table summarizes the antimicrobial efficacy of this compound against various pathogens. Its activity against MRSA is particularly noteworthy, as this strain is known for its resistance to conventional antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways.

Case Study: Anticancer Efficacy

A recent study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines. The results indicated that these compounds could effectively reduce cell viability in a dose-dependent manner:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values :
Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54925

These findings suggest that this compound and its derivatives may serve as potential lead compounds for developing new anticancer therapies.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within cells. This includes the inhibition of enzymes involved in critical metabolic pathways or direct effects on DNA synthesis and repair mechanisms. Further studies are needed to elucidate the precise molecular interactions and pathways influenced by this compound .

Q & A

Q. Which software packages are essential for structural analysis and data visualization?

  • Methodological Answer :
  • Crystallography : SHELX , WinGX , and Mercury CSD for XRD refinement and interaction mapping.
  • Spectroscopy : MestReNova for NMR peak integration; MassLynx for MS data processing .

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